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Compound of Interest

Compound Name:
3,5-Dibromoimidazo[1,2-

a]pyrazine

Cat. No.: B1339906 Get Quote

This technical guide provides a comprehensive overview of 3,5-Dibromoimidazo[1,2-
a]pyrazine, including its chemical identity, synthesis, and potential biological significance. This

document is intended for researchers, scientists, and professionals in the field of drug

development and medicinal chemistry.

Chemical Identity and Nomenclature
IUPAC Name: 3,5-Dibromoimidazo[1,2-a]pyrazine[1]

Synonyms: 3,5-DIBROMOIMIDAZOL[1,2-A]PYRAZINE

Chemical Structure:

Caption: Chemical structure of 3,5-Dibromoimidazo[1,2-a]pyrazine.

Physicochemical Properties:

Property Value Source

CAS Number 63744-21-8 PubChem

Molecular Formula C₆H₃Br₂N₃ PubChem

Molecular Weight 276.92 g/mol PubChem
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Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 3,5-Dibromoimidazo[1,2-
a]pyrazine is not readily available in the reviewed literature, a general method for its

preparation involves the direct bromination of the parent imidazo[1,2-a]pyrazine scaffold.

General Experimental Protocol (Illustrative):

A common approach to synthesize brominated imidazo[1,2-a]pyrazine derivatives involves the

reaction of the corresponding imidazo[1,2-a]pyrazine with a brominating agent such as N-

bromosuccinimide (NBS) or elemental bromine. The reaction is typically carried out in a

suitable solvent, and the degree of bromination can be controlled by the stoichiometry of the

brominating agent and the reaction conditions.

For instance, the synthesis of a related compound, 3-bromo-6-methyl-imidazo[1,2-a]pyrazine,

has been reported to proceed by reacting 2-tert-butyl-6-methyl-imidazo[1,2-a]pyrazine with

NBS. This suggests a potential route for the synthesis of 3,5-Dibromoimidazo[1,2-a]pyrazine
would involve the reaction of imidazo[1,2-a]pyrazine with an excess of a brominating agent to

achieve dibromination at the 3 and 5 positions.

It is important to note that the synthesis of imidazo[1,2-a]pyrazines can sometimes result in

mixtures of regioisomers, necessitating careful purification and characterization.

Biological Activity and Potential Applications
Direct quantitative biological activity data, such as IC50 values, for 3,5-Dibromoimidazo[1,2-
a]pyrazine has not been identified in the public domain. However, the broader class of

imidazo[1,2-a]pyrazine derivatives has been extensively investigated for a range of biological

activities, suggesting potential areas of interest for this specific compound.

Inhibition of VirB11 ATPase:

Derivatives of the imidazo[1,2-a]pyrazine scaffold have been identified as inhibitors of the

VirB11 ATPase. VirB11 is a crucial component of the Type IV Secretion System (T4SS) in

pathogenic bacteria, such as Helicobacter pylori. The T4SS is a molecular machinery that

translocates virulence factors, like the CagA oncoprotein, into host cells, contributing to the

pathogenesis of diseases.
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Anticancer Activity:

Numerous studies have explored the anticancer potential of imidazo[1,2-a]pyrazine derivatives.

These compounds have shown inhibitory activity against various cancer cell lines. For

example, certain derivatives have demonstrated cytotoxicity against melanoma, breast cancer,

colorectal cancer, and leukemia cell lines. The mechanism of action is often attributed to the

inhibition of key cellular kinases.

Kinase Inhibition:

The imidazo[1,2-a]pyrazine core is considered a "privileged scaffold" in medicinal chemistry

and has been utilized in the development of inhibitors for several protein kinases, which are

critical regulators of cellular processes and are often dysregulated in diseases like cancer.

Quantitative Data for Related Imidazo[1,2-a]pyrazine Derivatives (for illustrative purposes):

Compound Class Target/Cell Line IC50 Value

Imidazo[1,2-a]pyrazine

derivative
VirB11 ATPase

7 µM (for lead compound 14)

[2]

Diarylurea derivative with

imidazo[1,2-a]pyrazine scaffold

A375P human melanoma cell

line
< 0.06 µM

Imidazo[1,2-a]pyrazine

derivative
CDK9 0.16 µM

Imidazo[1,2-a]pyrazine

derivative
PI3Kα 1.25 µM

Note: The data presented in this table is for derivatives of the imidazo[1,2-a]pyrazine scaffold

and not for 3,5-Dibromoimidazo[1,2-a]pyrazine itself.

Signaling Pathway Involvement: Inhibition of the
Type IV Secretion System
The primary signaling pathway where imidazo[1,2-a]pyrazine derivatives have been implicated

is the inhibition of the bacterial Type IV Secretion System (T4SS). The VirB11 ATPase provides
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the necessary energy for the assembly and function of the T4SS. By inhibiting VirB11, these

compounds can disrupt the translocation of virulence factors into host cells.

Experimental Workflow for ATPase Inhibition Assay:

A common method to assess the inhibitory activity of compounds against VirB11 ATPase is a

colorimetric assay that measures the release of inorganic phosphate (Pi) from ATP hydrolysis.
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Caption: A generalized experimental workflow for an in vitro ATPase inhibition assay.
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Helicobacter pylori Type IV Secretion System (T4SS) and CagA Translocation:

The following diagram illustrates the role of the T4SS in H. pylori and the point of inhibition by

VirB11 ATPase inhibitors.
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Caption: The role of VirB11 ATPase in the H. pylori T4SS and its inhibition.

Conclusion
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3,5-Dibromoimidazo[1,2-a]pyrazine is a halogenated heterocyclic compound belonging to a

class of molecules with significant interest in medicinal chemistry. While specific biological data

for this compound is limited, the broader family of imidazo[1,2-a]pyrazines has demonstrated

promising activity as inhibitors of bacterial virulence factors and as potential anticancer and

anti-inflammatory agents. Further research is warranted to elucidate the specific biological

profile of 3,5-Dibromoimidazo[1,2-a]pyrazine and to explore its potential as a lead compound

for drug discovery. The information provided in this guide serves as a foundational resource for

scientists and researchers interested in this chemical entity and the broader class of

imidazo[1,2-a]pyrazine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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